molecular formula C7H4F3N3 B1398625 3-Amino-6-(trifluoromethyl)picolinonitrile CAS No. 946594-89-4

3-Amino-6-(trifluoromethyl)picolinonitrile

Cat. No.: B1398625
CAS No.: 946594-89-4
M. Wt: 187.12 g/mol
InChI Key: SNDIVORLLWTSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-Amino-6-(trifluoromethyl)picolinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific pathways in disease treatment.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-(trifluoromethyl)picolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in pharmaceutical research and development .

Properties

IUPAC Name

3-amino-6-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-4(12)5(3-11)13-6/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDIVORLLWTSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

12.5 g (0.434 mol, 1 eq) of 5-amino-6-iodo-2-(trifluoromethyl)pyridine was dissolved in 125 mL of dry DMF and degasified with nitrogen for 5 min. 6.1 g (0.519 mol, 1.2 eq) of zinc cyanide and 5 g (0.1 eq) of Pd(PPh3)4 were added and heated at 100° C. for over night. The reaction mixture was quenched with water and extracted with ethyl acetate. The organic layer was washed with brine and concentrated. The crude product obtained was purified by 60-120 silica gel using 15% of ethyl acetate in pet ether to get 7 g (86.31%) of pale yellow solid. 1H NMR (CDCl3, 400 MHz): 4.85 (2H, bs), 7.25 (1H, d), 7.62 (1H, d). MS 188 (M+H)+.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
6.1 g
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Yield
86.31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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